molecular formula C16H16O3S B371390 S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate CAS No. 297149-98-5

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate

Cat. No.: B371390
CAS No.: 297149-98-5
M. Wt: 288.4g/mol
InChI Key: JLPQSUUBCRTSIU-JXMROGBWSA-N
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Description

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is an organic compound that belongs to the class of thioesters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate typically involves the reaction of 2-furylmethyl thiol with 3-(4-ethoxyphenyl)-2-propenoic acid under esterification conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the thioester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The propenethioate moiety can be reduced to form the corresponding saturated thioester.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Saturated thioester.

    Substitution: Various substituted thioesters depending on the nucleophile used.

Scientific Research Applications

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and propenethioate moiety can participate in various binding interactions, influencing the activity of the target molecule. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • S-(2-furylmethyl) 3-(4-methoxyphenyl)-2-propenethioate
  • S-(2-furylmethyl) 3-(4-chlorophenyl)-2-propenethioate
  • S-(2-furylmethyl) 3-(4-bromophenyl)-2-propenethioate

Uniqueness

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is unique due to the presence of the ethoxy group, which can influence its reactivity and binding properties. This makes it a valuable compound for exploring new chemical reactions and biological activities.

Biological Activity

S-(2-furylmethyl) 3-(4-ethoxyphenyl)-2-propenethioate is a compound of growing interest due to its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various cell lines, and potential therapeutic applications.

Chemical Structure

This compound consists of a furan ring and an ethoxy-substituted phenyl group attached to a propenethioate moiety. The structural features of this compound may influence its biological properties significantly.

Research indicates that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and affecting mitochondrial function. The compound has been shown to modulate the activity of caspases, which are crucial for the apoptotic process.

Apoptosis Induction

In studies involving K562 leukemia cells, the compound demonstrated an ability to increase ROS levels in a time-dependent manner. Flow cytometry analysis revealed that it could induce early apoptotic markers, such as phosphatidylserine translocation, suggesting that it activates intrinsic apoptotic pathways associated with mitochondrial dysfunction.

Antiproliferative Activity

The antiproliferative effects of this compound were assessed using various cancer cell lines. Notably, it exhibited significant cytotoxicity against K562 cells, with a reduction in cell viability observed at higher concentrations.

Concentration (µM) Cell Viability (%) Caspase Activity (Fold Increase)
01001
10851.1
25701.5
50502.0
100302.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. In preliminary studies, it showed moderate activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL.

Summary of Antimicrobial Findings

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Bacillus subtilis16
Streptococcus pneumoniae64

Case Studies

Recent studies have highlighted the potential of this compound in treating specific cancers. For example, a study focusing on its effects on K562 cells found that the compound not only reduced cell proliferation but also enhanced apoptosis through ROS generation and caspase activation.

Properties

IUPAC Name

S-(furan-2-ylmethyl) (E)-3-(4-ethoxyphenyl)prop-2-enethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O3S/c1-2-18-14-8-5-13(6-9-14)7-10-16(17)20-12-15-4-3-11-19-15/h3-11H,2,12H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPQSUUBCRTSIU-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)SCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)SCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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